(2R)-2-amino-3-(dimethylamino)propan-1-ol

Description

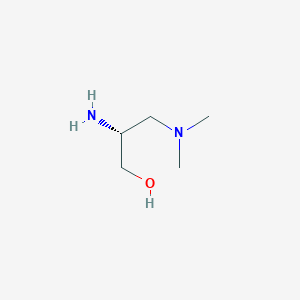

(2R)-2-Amino-3-(dimethylamino)propan-1-ol (CAS 55197-05-2) is a chiral amino alcohol with the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol . Structurally, it features a hydroxyl group at position 1, a dimethylamino group at position 2, and an amino group at position 3 on a three-carbon chain. It serves as a precursor in organic synthesis and pharmaceutical research, particularly in the development of opioid analogs and β-sympatholytic agents .

Properties

IUPAC Name |

(2R)-2-amino-3-(dimethylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-7(2)3-5(6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUCHZYFEVRKGI-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(dimethylamino)propan-1-ol typically involves the reaction of ®-glycidol with dimethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process can be summarized as follows:

Starting Material: ®-glycidol

Reagent: Dimethylamine

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The process involves:

Continuous Flow Reactor: Ensures consistent reaction conditions and efficient mixing of reactants.

Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(dimethylamino)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halides or esters.

Scientific Research Applications

(2R)-2-amino-3-(dimethylamino)propan-1-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(dimethylamino)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and neuronal activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Amino Group

3-(Diethylamino)-2,2-Dimethyl-Propan-1-Ol

- Molecular Formula: C₈H₁₇NO

- Molecular Weight : 159.27 g/mol

- Physical Properties : Clear liquid with a density of 0.875 g/cm³ and flash point of 73.9°C .

- Key Differences: Replaces the dimethylamino group with a diethylamino group. Additional methyl groups at position 2 increase steric hindrance. Higher molecular weight and density compared to the dimethylamino variant.

(2R)-2-(Dibenzylamino)Propan-1-Ol

- Molecular Formula: C₁₇H₂₁NO

- Molecular Weight : 255.36 g/mol

- Key Differences: Dibenzyl groups replace dimethylamino, introducing aromaticity and lipophilicity . Likely reduced solubility in polar solvents due to bulky substituents.

Functional Group Modifications

(2R)-N,N-Dimethyl-2-Amino-3-Phenylpropan-1-Ol

- Molecular Formula: C₁₁H₁₇NO

- Key Differences: A phenyl group replaces the hydrogen at position 3, enhancing aromatic interactions . Potential applications in chiral catalysis or as a building block for β-blockers .

Tapentadol Hydrochloride

- Molecular Formula: C₁₄H₂₂ClNO₂

- Molecular Weight : 271.78 g/mol

- Key Differences: Contains a phenolic ring and cyclohexyl group, enabling mu-opioid receptor agonism . Clinically used as an analgesic, unlike the simpler dimethylamino derivative .

Pharmacologically Active Analogs

Tramadol Hydrochloride

- Molecular Formula: C₁₆H₂₅NO₂·HCl

- Molecular Weight : 299.8 g/mol

- Key Differences: Features a methoxyphenyl-cyclohexyl backbone, enhancing opioid receptor binding . Acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), unlike the target compound .

(2R)-1-(Dimethylamino)-3-[4-[(6-[[2-Fluoro-5-(Trifluoromethyl)Phenyl]Amino]Pyrimidin-4-Yl)Amino]Phenoxy]Propan-2-Ol

- Molecular Formula : C₂₂H₂₃F₄N₅O₂

- Molecular Weight : 465.44 g/mol

- Key Differences: Complex structure with fluorinated aromatic groups and pyrimidine rings for targeted kinase inhibition .

Physical and Chemical Property Comparison

Biological Activity

(2R)-2-amino-3-(dimethylamino)propan-1-ol, commonly referred to as a dimethylamino alcohol, is a chiral compound with significant biological activity due to its stereochemistry. This article explores its biological mechanisms, applications in medicinal chemistry, and research findings regarding its efficacy and interactions with various molecular targets.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 115.17 g/mol

Its unique stereochemistry influences its interactions with biological systems, making it a valuable compound in both research and pharmaceutical applications.

This compound functions primarily as a ligand that interacts with various receptors and enzymes. Its mechanism of action includes:

- Binding to Neurotransmitter Receptors : The compound may modulate neurotransmission by interacting with receptors in the central nervous system, influencing neuronal activity and signaling pathways.

- Enzyme Interaction : It has been studied for its role in enzyme mechanisms, particularly in the context of drug metabolism and pharmacokinetics.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases.

- Antidepressant Properties : Preliminary data indicate potential antidepressant effects, possibly through serotonin modulation.

- Analgesic Applications : The compound is being explored as a precursor in synthesizing analgesic drugs, demonstrating promise in pain management therapies .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study published in 2022 examined the neuroprotective properties of this compound on cultured neuronal cells. The results indicated a significant reduction in cell death when treated with the compound under oxidative stress conditions. This suggests its potential application in developing therapies for conditions like Alzheimer's disease.

Case Study: Analgesic Development

In another investigation, this compound was used as a building block in synthesizing novel analgesics. The synthesized compounds demonstrated high efficacy in preclinical models, indicating that derivatives of this amino alcohol could lead to new pain management options .

Applications in Medicinal Chemistry

The compound serves as a versatile building block in synthesizing various pharmaceuticals. Its applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.